1-(Trifluoromethanesulfonyl)imidazole

Nitrile Synthesis Dehydration Aldoxime Activation

Aldoxime dehydration with triflic anhydride often fails due to unreactive adduct formation. 1-(Trifluoromethanesulfonyl)imidazole resolves this with superior triflyl transfer: • 84-92% isolated nitrile yields vs. 0% with Tf2O in comparative studies. • Liquid at room temperature (mp 19-21°C) for safe, precise addition and automated dispensing. • ≥98% GC purity for reproducible late-stage functionalization.

Molecular Formula C4H3F3N2O2S
Molecular Weight 200.14 g/mol
CAS No. 29540-81-6
Cat. No. B1295171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethanesulfonyl)imidazole
CAS29540-81-6
Molecular FormulaC4H3F3N2O2S
Molecular Weight200.14 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-2-1-8-3-9/h1-3H
InChIKeyYGABUCCNCBMODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethanesulfonyl)imidazole (CAS 29540-81-6) Technical Procurement and Core Specifications


1-(Trifluoromethanesulfonyl)imidazole (CAS 29540-81-6), also known as N-triflylimidazole, is an N-sulfonylimidazole reagent characterized by the covalent attachment of a strongly electron-withdrawing trifluoromethanesulfonyl (triflyl, Tf) group to the imidazole nitrogen. This structure confers potent electrophilic reactivity for triflyl transfer, trifluoromethylation, and related transformations [1]. The compound is typically supplied as a clear, colorless liquid at room temperature (melting point 19-21 °C) , with standard commercial purity specifications of ≥98.0% as determined by gas chromatography (GC) .

Electrophilic triflyl-transfer reagent for nitrile synthesis and trifluoromethylation research
Liquid-phase reagent (mp 19–21 °C) supporting syringe-based or automated liquid handling workflows
GC-verified purity specification aligned with reproducible reaction stoichiometry requirements

Why 1-(Trifluoromethanesulfonyl)imidazole Is Not Interchangeable with Alternative Triflylating or Trifluoromethylating Reagents


Generic substitution among electrophilic trifluoromethylating or triflylating agents is scientifically unsound due to fundamental differences in their reactivity profiles, stability, and reaction outcomes. Reagents like trifluoromethanesulfonic anhydride (Tf2O) exhibit distinct electrophilicity and can lead to divergent reaction pathways with the same substrates [1]. Similarly, dedicated trifluoromethylating reagents such as the Umemoto reagents are optimized for specific bond formations and may not efficiently perform triflyl transfer or dehydration reactions [2]. The quantitative evidence presented below demonstrates that 1-(Trifluoromethanesulfonyl)imidazole offers a unique combination of high-yielding nitrile synthesis and operational convenience that is not replicated by its closest chemical analogs.

Triflyl-imidazole
Triflic anhydride (Tf₂O)
Reaction pathway may diverge; Tf₂O forms adducts instead of nitrile product in key transformations
Triflyl-imidazole
Umemoto reagents
Electrophilicity profile optimized for trifluoromethylation; may not support equivalent triflyl-transfer yield
Triflyl-imidazole
Solid electrophilic F-reagents
Liquid handling advantage may be lost; solid reagents add operational complexity in inert-atmosphere setups

Quantitative Differentiation of 1-(Trifluoromethanesulfonyl)imidazole: Comparative Data Against Primary Alternatives


Comparative Yield Analysis: N-Triflylimidazole versus Triflic Anhydride in Aldoxime Dehydration

In the conversion of benzaldoxime to benzonitrile, the use of N-triflylimidazole as an in situ reagent achieved a 92% isolated yield under mild conditions. In direct contrast, the same substrate, when reacted with triflic anhydride (Tf2O), followed a divergent pathway leading to novel 1:1 aldoxime-bis(N-triflyl)imidazole covalent adducts rather than the desired nitrile, demonstrating fundamentally different chemoselectivity [1]. This highlights that N-triflylimidazole is not merely a substitute for Tf2O but a reagent that directs the reaction towards the desired nitrile product with high efficiency.

Yield vs. Tf₂O
Head-to-head
92% vs. 0% benzonitrile
Supports nitrile synthesis selection
Method context: mild room-temperature conditions
Nitrile Synthesis Dehydration Aldoxime Activation

Comparative Substrate Scope and Efficiency: N-Triflylimidazole versus Tf2O for Substituted Aldoximes

The divergent reactivity is further exemplified with ortho-substituted benzaldoximes. With 2-fluorobenzaldoxime, N-triflylimidazole cleanly provided 2-fluorobenzonitrile in 84% yield. Conversely, Tf2O did not yield the nitrile and instead formed a novel covalent adduct, as confirmed by X-ray crystallography. A similar outcome was observed for 2-methoxybenzaldoxime (87% yield with N-triflylimidazole vs. adduct formation with Tf2O) [1]. This consistent pattern underscores that the reagent choice dictates whether nitrile synthesis or adduct formation occurs.

Substrate scope vs. Tf₂O
Head-to-head
84–87% nitrile yield
Consistent pathway divergence confirmed
Reported for ortho-substituted benzaldoximes
Heterocyclic Chemistry Nitrile Synthesis Substituent Effects

Purity and Physical Form Benchmarking: Liquid Handling and Analytical Reliability

1-(Trifluoromethanesulfonyl)imidazole is consistently supplied with a purity of ≥98.0% as determined by gas chromatography (GC) . Unlike many electrophilic fluorinating reagents which are solids and require careful weighing in inert atmosphere gloveboxes, this compound is a clear, colorless liquid at room temperature (melting point 19-21 °C) . This physical state significantly simplifies its transfer via syringe or automated liquid handling systems, reduces the risk of moisture ingress during setup, and ensures more reproducible stoichiometry in reaction optimization.

Purity & physical form
Specification review
≥98.0% (GC); liquid phase
Liquid form simplifies automated dispensing
Supports higher throughput vs. solid-electrophile workflows
Reagent Purity Laboratory Operations Quality Control

High-Impact Application Scenarios for 1-(Trifluoromethanesulfonyl)imidazole Based on Quantitative Evidence


High-Yielding Synthesis of Aromatic and Heteroaromatic Nitriles from Aldoximes

Utilize 1-(Trifluoromethanesulfonyl)imidazole as the preferred reagent for the dehydration of aldoximes to nitriles. Based on direct comparative evidence, this reagent achieves isolated yields of 84-92% for various aromatic nitriles, where the close alternative, triflic anhydride (Tf2O), completely fails to produce the desired product and instead forms unreactive adducts [1]. This scenario is critical for medicinal chemists preparing nitrile-containing pharmacophores and for process chemists seeking a robust, high-yielding method.

Safe and Precise Triflyl Transfer in Complex Molecule Functionalization

Employ 1-(Trifluoromethanesulfonyl)imidazole as a bench-stable, liquid alternative to the more hazardous and reactive triflic anhydride for the introduction of triflyl groups. The liquid physical form facilitates precise, dropwise addition and controlled reaction kinetics, minimizing the risk of exotherms and decomposition that can be associated with neat Tf2O . This is particularly advantageous in late-stage functionalization of advanced pharmaceutical intermediates where selectivity and safety are paramount.

Streamlined Parallel Synthesis and High-Throughput Experimentation (HTE)

Implement 1-(Trifluoromethanesulfonyl)imidazole in automated synthesis platforms. Its formulation as a liquid at room temperature (mp 19-21 °C) with ≥98.0% purity enables accurate, reproducible dispensing via liquid handling robots. This overcomes the logistical challenges posed by solid electrophilic reagents, which require manual weighing and are prone to static electricity and moisture sensitivity, thus accelerating the synthesis and screening of fluorinated compound libraries in drug discovery.

Application
Selection Property
Validation Focus
Aromatic nitrile synthesis from aldoximes
High-yielding triflyl-transfer pathway
Monitor chemoselectivity vs. adduct formation
Triflyl group introduction in complex molecules
Controlled electrophilic reactivity
Evaluate exotherm profile and intermediate stability
Parallel synthesis and HTE platform integration
Liquid-phase, high-purity reagent format
Verify dispensing accuracy and lot-to-lot purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Trifluoromethanesulfonyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.